N-benzyl-6-chloro-N-methylpyridin-2-amine is a chemical compound characterized by its unique structure, featuring a benzyl group and a chloro substituent on the pyridine ring. The molecular formula for this compound is C13H14ClN2, and it has a molecular weight of approximately 248.72 g/mol. The compound is part of the larger family of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
There is limited information publicly available on the specific scientific research applications of N-Benzyl-6-chloro-N-methyl-2-pyridinamine.
While resources like chemical suppliers [, ] acknowledge its existence, there is a scarcity of documented research on its properties or potential uses.
This might be due to the compound being relatively new or niche in its area of research.
Synthesis of N-benzyl-6-chloro-N-methylpyridin-2-amine can be achieved through several methods:
N-benzyl-6-chloro-N-methylpyridin-2-amine has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could serve as a lead compound for further modifications aimed at developing new pharmaceuticals targeting various diseases. Additionally, its derivatives may find use in agrochemicals or as intermediates in organic synthesis .
Interaction studies are crucial for understanding how N-benzyl-6-chloro-N-methylpyridin-2-amine interacts with biological systems. Preliminary studies could involve assessing its binding affinity to specific receptors or enzymes relevant to therapeutic targets. Such studies would typically utilize techniques like surface plasmon resonance or molecular docking simulations to predict interaction profiles and binding affinities .
Several compounds share structural similarities with N-benzyl-6-chloro-N-methylpyridin-2-amine, including:
| Compound Name | Chlorine Position | Biological Activity Potential |
|---|---|---|
| N-benzyl-6-chloro-N-methylpyridin-2-amine | 6 | Moderate |
| N-benzylpyridin-2-amine | None | Low |
| N-benzyl-5-chloropyridin-2-amine | 5 | Moderate |
| N-benzyl-6-fluoropyridin-2-amine | 6 (Fluorine) | High |
The uniqueness of N-benzyl-6-chloro-N-methylpyridin-2-amine lies in its specific substitution pattern, which may influence its reactivity and biological interactions compared to these similar compounds.